Cyanic acid, isobutyl ester
Description
Cyanic acid, isobutyl ester (chemical formula: (CH₂)₂CHCH₂OCN) is an organic cyanate ester characterized by an isobutyl group linked to a cyanate (–OCN) functional group. This compound is part of the broader family of cyanate esters, which are known for their utility in polymer chemistry, particularly in high-performance resins and composites. Unlike isocyanates (RNCO), cyanate esters (ROCN) exhibit distinct reactivity, forming triazine networks upon trimerization, which impart thermal stability and flame retardancy .
Properties
CAS No. |
1768-25-8 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-methylpropyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-7-4-6/h5H,3H2,1-2H3 |
InChI Key |
MCYWEMHLHMUDBF-UHFFFAOYSA-N |
SMILES |
CC(C)COC#N |
Canonical SMILES |
CC(C)COC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Cyanate Esters vs. Isocyanates
- Cyanic Acid, Isobutyl Ester (ROCN) : Features an oxygen atom connecting the alkyl group to the cyanate moiety. Reacts via trimerization to form cyanurate rings, enabling applications in thermosetting resins .
- Isobutyl Isocyanate (RNCO) : An isomeric compound with the formula (CH₂)₂CHCH₂NCO. Reacts exothermically with water or amines to form ureas or polyurethanes, widely used in coatings and foams .
Key Differences :
| Property | This compound | Isobutyl Isocyanate |
|---|---|---|
| Functional Group | –OCN | –NCO |
| Reactivity | Trimerizes to cyanurates | Forms polyurethanes |
| Thermal Stability | High (decomposes >250°C) | Moderate |
| Applications | Aerospace composites | Coatings, foams |
Comparison with Other Cyanate Esters
Phenyl Cyanate vs. Isobutyl Cyanate
- Phenyl Cyanate (C₆H₅OCN): Aromatic cyanate ester with a benzene ring. Exhibits higher thermal stability (decomposition ~300°C) due to resonance stabilization but lower solubility in non-polar solvents compared to aliphatic esters .
- This compound : Aliphatic structure enhances solubility in organic solvents (e.g., ether, chloroform) but reduces thermal stability relative to aromatic analogs .
Physical Properties :
| Compound | Molecular Weight | Boiling Point | Solubility |
|---|---|---|---|
| Phenyl Cyanate | 135.12 g/mol | ~200°C | Low in hydrocarbons |
| This compound | 115.13 g/mol | ~150°C (est.) | High in ether, CHCl₃ |
Comparison with Carboxylic Acid Esters
While cyanate esters and carboxylic acid esters (e.g., isobutyl benzoate, ethyl isobutyrate) share ester linkages, their chemical behavior diverges significantly:
- Reactivity : Carboxylic acid esters undergo hydrolysis or transesterification, whereas cyanate esters primarily trimerize or react with amines .
- Applications :
- This compound : Used in high-temperature adhesives and dielectric materials.
- Isobutyl Benzoate : Employed as a fragrance/flavor agent due to its floral odor .
Q & A
Basic Question: What are the optimal synthetic routes for cyanic acid, isobutyl ester, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of cyanic acid esters typically involves nucleophilic substitution between alcohols and cyanogen halides or metal cyanates. For isobutyl ester, reacting isobutanol with cyanogen bromide (CNBr) under anhydrous conditions in the presence of a base (e.g., pyridine) is common . Optimization requires:
- Temperature Control : Maintain 0–5°C to minimize side reactions like hydrolysis .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Purity Monitoring : Employ gas chromatography (GC) or NMR to track ester formation and byproducts .
Evidence from Martin & Weise (1966) highlights the role of steric hindrance in isobutyl alcohol, necessitating longer reaction times compared to smaller alcohols .
Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : The EPA/NIH database provides reference spectra (e.g., molecular ion peak at m/z 113 for C4H9NO) .
- Infrared (IR) Spectroscopy : Look for C≡N stretching at ~2150 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR should show signals for the isobutyl group (δ 0.9–1.1 ppm for CH3 and δ 1.7–1.9 ppm for CH) .
Cross-reference with NIST data (e.g., solubility in water: 3.8×10⁻¹ g/L at 37°C) to validate purity .
Basic Question: How do solvent polarity and temperature influence the solubility and stability of this compound?
Methodological Answer:
- Solvent Polarity : The ester’s low polarity (log P ~1.2) favors dissolution in non-polar solvents (e.g., hexane) . Polar solvents (e.g., water) induce hydrolysis, forming isobutanol and cyanic acid .
- Temperature Effects : Stability decreases above 40°C, with accelerated degradation observed via GC-MS .
Experimental Design :
Advanced Question: What mechanistic insights explain the reactivity of this compound in 1,3-cycloaddition reactions?
Methodological Answer:
Cyanic acid esters act as dienophiles in Diels-Alder reactions due to the electron-deficient C≡N group. Key steps include:
Electrophilic Activation : Coordination with Lewis acids (e.g., AlCl3) enhances reactivity .
Regioselectivity : The ester’s steric bulk (isobutyl group) directs endo/exo selectivity, as shown in Martin & Weise (1966) using substituted dienes .
Data Analysis : Compare <sup>13</sup>C NMR shifts of adducts to confirm regiochemical outcomes .
Advanced Question: How can computational modeling predict the thermal decomposition pathways of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs). The O–C bond in the ester group (BDE ~250 kJ/mol) is most susceptible to cleavage .
- Transition State Analysis : Identify intermediates (e.g., isocyanate radicals) using IRC (Intrinsic Reaction Coordinate) calculations .
Validation : Compare predicted activation energies (e.g., ~120 kJ/mol for decomposition) with experimental TGA/DSC data .
Advanced Question: How should researchers resolve contradictions in reported catalytic efficiencies for cyanic acid ester reactions?
Methodological Answer:
Contradictions often arise from:
- Catalyst Purity : Trace metals in catalysts (e.g., Cu salts) can skew results. Use ICP-MS to verify metal content .
- Reaction Scale : Small-scale reactions (<1 mmol) may overestimate yields due to surface-area effects. Replicate at >10 mmol .
Case Study : Pintus et al. (2017) addressed discrepancies in cinnamic ester synthesis by standardizing solvent drying protocols .
Advanced Question: What biotransformation pathways are observed for cyanic acid esters in environmental or biological systems?
Methodological Answer:
- Hydrolysis : Dominant pathway in aqueous environments, yielding isobutanol and cyanic acid (half-life ~12 hr at pH 7) .
- Enzymatic Degradation : Esterases in soil microbes (e.g., Pseudomonas) catalyze cleavage, as shown in <sup>14</sup>C-labeled studies .
Experimental Design :
Advanced Question: What strategies improve the thermal stability of this compound in polymer matrices?
Methodological Answer:
- Additive Stabilization : Incorporate antioxidants (e.g., BHT) at 0.1–1 wt% to scavenge free radicals .
- Matrix Modification : Blend with thermally resistant polymers (e.g., cyanate esters from ) to reduce decomposition rates .
Validation : Use TGA-FTIR to correlate weight loss with CO2/NH3 emission profiles .
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